

# CCT241161 SRC inhibition vs other SFK inhibitors

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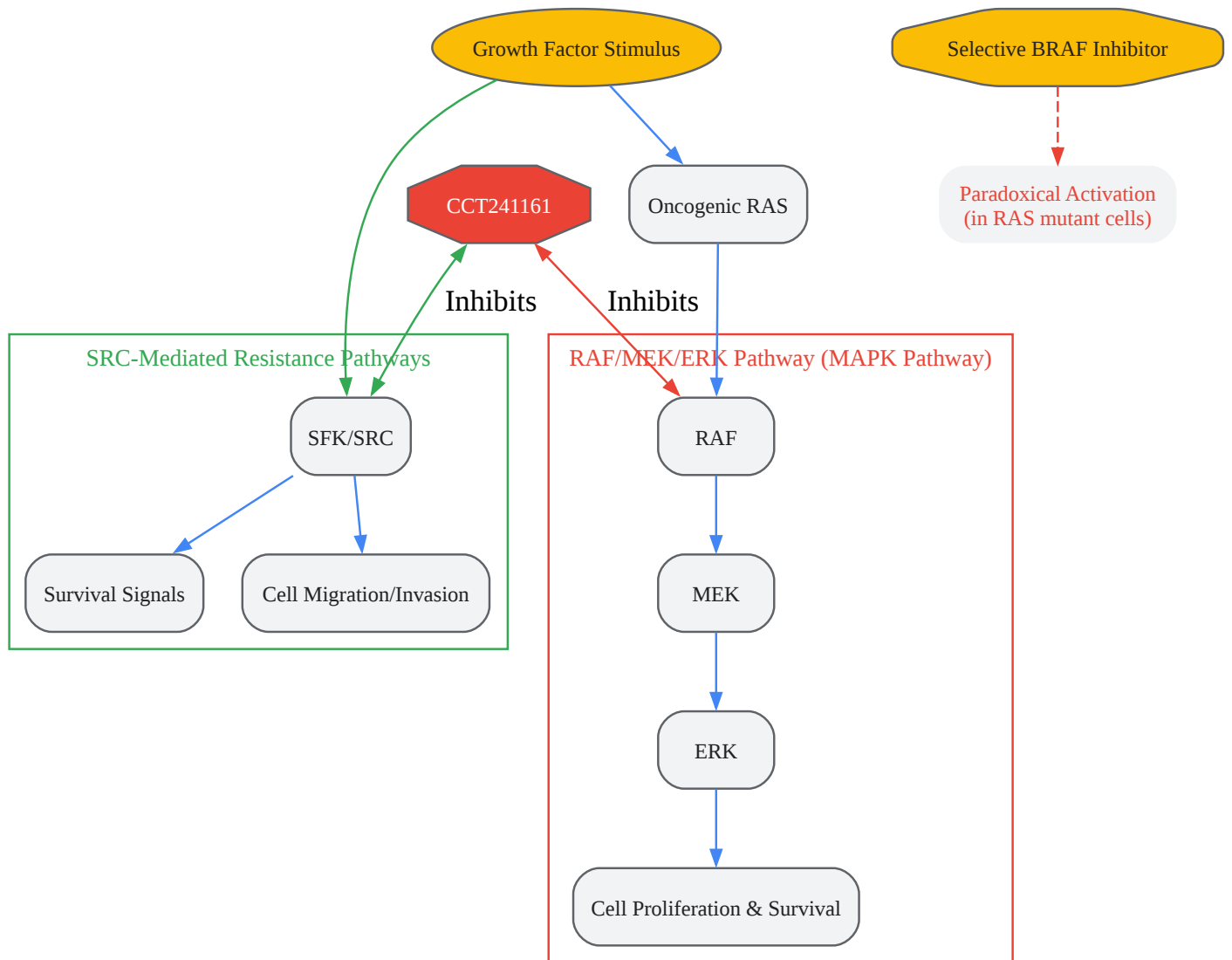
**Compound Focus:** CCT241161

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## Mechanism of Action and Signaling Pathways

**CCT241161**'s therapeutic strategy is based on co-inhibiting two key signaling nodes. The diagram below illustrates how it targets both the RAF/MEK/ERK pathway and SRC-mediated survival and resistance pathways.



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## Experimental Data and Protocols

Key experimental findings from the primary research demonstrate the efficacy of **CCT241161** [1].

Experiment Type	Cell Line / Model	Key Experimental Details	Result / Outcome
In Vitro Kinase Assay	Purified kinases	Biochemical assay to measure half-maximal inhibitory concentration (IC <sub>50</sub> ) [1].	IC <sub>50</sub> values: <b>CRAF (6 nM), BRAF V600E (15 nM), SRC (10 nM), LCK (3 nM)</b> [1] [2].
Cell Proliferation Assay	A375 (BRAF V600E melanoma)	Cells treated for 72 hours; viability measured via CellTiter-Glo assay [2].	<b>IC<sub>50</sub> = 10 nM</b> ; more potent than PLX4720 (vemurafenib analog) [1].
Western Blot Analysis	WM266.4 (BRAF mutant melanoma)	Cells treated with 1-100 nM CCT241161 for 24 hours; analysis of pathway phosphorylation [1].	<b>Dosedependent inhibition of pMEK and pERK</b> [1].
Western Blot Analysis	PLX4720-resistant patient-derived cells	Resistant cells treated with <b>1 μM CCT241161 for 4 hours</b> [1].	Inhibited <b>pMEK, pERK, and pSRC</b> , confirming target engagement in a resistance model [1].
In Vivo Efficacy	A375 xenograft (mouse model)	<b>Oral gavage, 10-20 mg/kg, once daily for 7 days</b> [1].	<b>Inhibited tumor growth</b> in BRAF mutant, NRAS mutant, and BRAF-inhibitor resistant xenografts; well-tolerated [1].

## Key Advantages and Research Context

Based on the collective data, the main advantages of **CCT241161** in a research context are:

- **Overcomes Resistance:** It is effective in melanoma models with acquired resistance to first-generation BRAF inhibitors like vemurafenib and even to combination BRAF/MEK inhibitor therapy [1] [3].
- **Prevents Paradoxical Activation:** Unlike selective BRAF inhibitors, it does not cause paradoxical activation of the MAPK pathway in RAS mutant cells, a significant clinical advantage [1].
- **Favorable Preclinical Profile:** The compound showed good oral bioavailability and was well-tolerated in mouse models, supporting its potential for further development [1].

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## References

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2. CCT241161 | RAF Inhibitor [medchemexpress.com]
3. Paradox breaking | Nature Reviews Cancer [nature.com]

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**Address:** Ontario, CA 91761, United States

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